Lanthanum-nickel (1/6), also referred to as lanthanum nickel alloy, is a compound formed by the combination of lanthanum and nickel in a specific ratio. This compound is part of a larger family of lanthanum-nickel alloys, which include various stoichiometries like LaNi5, La2Ni7, and LaNi3. Lanthanum is a soft, malleable metal that is easily oxidized in air, while nickel is a transition metal known for its strength and corrosion resistance. The unique properties of lanthanum-nickel alloys make them valuable in various applications, particularly in energy storage and catalysis .
There are several methods for synthesizing lanthanum-nickel alloys:
Interaction studies involving lanthanum-nickel compounds primarily focus on their catalytic properties and reactivity with different substrates. Research has shown that these alloys can interact favorably with various hydrocarbons during catalytic processes. Additionally, studies have explored their interactions with biological systems, particularly regarding the bioavailability of lanthanum and nickel ions when ingested or absorbed through other means .
Several other compounds share similarities with lanthanum-nickel (1/6), including:
Compound Name | Formula | Notable Properties |
---|---|---|
Lanthanum Nickel Alloy | LaNi5 | High hydrogen absorption capacity; used in batteries |
Lanthanum Nickel Oxide | LaNiO3 | Perovskite structure; used in catalysis |
Lanthanum Cobalt Alloy | LaCo5 | Strong magnetic properties; used in magnets |
Nickel-Cobalt Alloy | NiCo | High strength; used in aerospace applications |
The uniqueness of lanthanum-nickel (1/6) lies in its specific stoichiometry and resultant properties that make it particularly effective for hydrogen storage compared to other similar compounds. Its ability to absorb hydrogen efficiently while maintaining structural integrity under cycling conditions sets it apart from other metal hydrides and alloys .
Solid-state reaction synthesis represents a fundamental approach for producing lanthanum-nickel intermetallic compounds under precisely controlled atmospheric conditions [1]. The synthesis of lanthanum nickel (1/6) compounds through solid-state reactions involves the direct combination of elemental precursors at elevated temperatures, typically ranging from 773 K to 1073 K depending on the specific phase desired [2]. Research has demonstrated that the formation temperature of lanthanum nickel oxide compounds can be significantly reduced through controlled atmospheric conditions, with mechanochemically treated precursors forming at temperatures as low as 873 K compared to 973 K for conventional methods [2].
The reaction dynamics in controlled atmospheres involve complex phase transformations that proceed through multiple intermediate stages [3]. Thermogravimetric analysis reveals that the formation of lanthanum-nickel phases occurs through distinct thermal events, with the primary reaction temperature for lanthanum nickel oxide formation occurring between 920°C and 960°C [4]. During these reactions, the controlled atmosphere plays a crucial role in preventing oxidation and ensuring phase purity, with argon atmospheres being commonly employed to maintain inert conditions [5].
Synthesis Parameter | Temperature Range (K) | Atmosphere | Reaction Time (hours) | Phase Purity (%) |
---|---|---|---|---|
Standard Solid-State | 973-1073 | Argon | 6-12 | 85-92 |
Controlled Atmosphere | 873-973 | Argon/Vacuum | 1-6 | 92-98 |
Enhanced Conditions | 773-873 | Hydrogen | 2-8 | 95-99 |
The thermal analysis of lanthanum-nickel synthesis reveals multiple endothermic and exothermic reactions during the formation process [6]. The first significant thermal event occurs around 548 K, corresponding to phase transitions in the precursor materials, while the primary formation reactions occur at higher temperatures between 873 K and 973 K [6]. These controlled atmosphere syntheses demonstrate superior phase purity compared to ambient air conditions, with oxygen-free environments preventing the formation of unwanted oxide phases [7].
Mechanochemical synthesis has emerged as a powerful technique for producing nanostructured lanthanum-nickel compounds with enhanced properties and reduced synthesis temperatures [2]. High-energy ball milling processes enable the formation of activated precursors that facilitate lanthanum nickel oxide formation at significantly lower temperatures compared to conventional solid-state methods [2]. The mechanochemical treatment involves the use of planetary ball mills operating at revolution speeds of 600 rpm for periods of 1 hour, with ball-to-powder mass ratios of 14:1 proving optimal for precursor activation [2].
The mechanochemical process begins with the solid-state reaction of lanthanum chloride heptahydrate, nickel chloride hexahydrate, and sodium hydroxide in zirconia pots under air atmosphere [2]. This treatment produces activated precursors containing lanthanum hydroxide, nickel hydroxide, and sodium chloride phases with significantly reduced crystallinity compared to unmilled precursors [2]. The reduced crystallinity and enhanced reactivity of these mechanochemically treated precursors result in the formation of lanthanum nickel oxide at temperatures as low as 873 K, representing a 100 K reduction compared to conventional methods [2].
Milling Parameter | Revolution Speed (rpm) | Milling Time (h) | Ball Diameter (mm) | Formation Temperature (K) |
---|---|---|---|---|
Standard Conditions | 600 | 1 | 10 | 873 |
Extended Milling | 600 | 2 | 10 | 823 |
High-Speed Processing | 800 | 0.5 | 10 | 898 |
Optimized Parameters | 600 | 1 | 15 | 848 |
The mechanochemical synthesis pathway produces nanostructured variants with average crystallite sizes of 9.4 nanometers and specific surface areas of 23 square meters per gram [2]. These nanostructured materials exhibit enhanced optical properties, with band gaps as low as 1.09 electron volts compared to 2.78-3.16 electron volts for conventionally synthesized materials [2]. The mechanochemical process also enables the production of materials with modified lattice parameters, with a-axis values of 5.498 Angstroms and c-axis values of 6.623 Angstroms for mechanochemically treated samples [2].
Research on mechanochemical synthesis has demonstrated that the enhanced solubility limits of intermetallic compounds can be achieved through high-energy ball milling processes [8]. The mechanochemical treatment creates nanocrystalline structures with increased defect densities and enhanced atomic diffusion pathways, facilitating the formation of metastable phases that would not be accessible through conventional synthesis routes [8]. These mechanochemically induced structural modifications result in materials with unique properties and improved performance characteristics for various applications [9].
High-pressure synthesis techniques represent an advanced methodology for producing novel lanthanum-nickel intermetallic compounds that cannot be formed under ambient conditions [10] [11]. Diamond anvil cell technology has emerged as a powerful tool for exploring high-pressure phase space, enabling the synthesis of intermetallic compounds at pressures exceeding 1 gigapascal [10]. These high-pressure conditions provide access to unique crystal structures and bonding arrangements that are thermodynamically unstable under ambient conditions [11].
The application of high pressure in lanthanum-nickel synthesis enables the formation of novel phases through the modification of atomic radii and electronic interactions [12]. Research has demonstrated that magnesium-nickel systems can form novel intermetallic compounds such as magnesium hexanickel under pressures of 6 gigapascals at 900°C for 2 hours [12]. These high-pressure techniques utilize cubic-anvil-type apparatus to achieve the extreme conditions necessary for phase formation [12].
Pressure Technique | Maximum Pressure (GPa) | Temperature Range (°C) | Synthesis Time (hours) | Novel Phases Formed |
---|---|---|---|---|
Diamond Anvil Cell | 100+ | 25-2000 | 0.1-24 | High-pressure polymorphs |
Cubic Anvil Press | 6-8 | 800-1200 | 1-6 | Metastable intermetallics |
Multi-Anvil Press | 15-25 | 1000-2000 | 2-12 | Dense crystal structures |
High-pressure crystal growth techniques enable the production of materials with enhanced structural stability and modified electronic properties [10]. The extreme pressure conditions facilitate the formation of compact crystal structures with increased coordination numbers and modified interatomic distances [13]. In situ laser heating at high pressure has proven particularly effective for the synthesis of binary intermetallic compounds, with temperatures exceeding 2000 K achievable within diamond anvil cells [11].
The Czochralski method has been successfully adapted for the crystal growth of reactive intermetallic compounds under controlled high-pressure conditions [14]. This technique involves the pulling of single crystals from levitated melts in protective argon atmospheres, enabling the production of high-quality lanthanum-nickel intermetallic single crystals [14]. The modified Czochralski method allows for the growth of crystals with minimal contamination and superior structural quality compared to conventional techniques [14].